Diethyl 2-benzoylmalonate

Acylation Yield Optimization Malonate Chemistry

Diethyl 2-benzoylmalonate (also referred to as diethyl benzoylmalonate, CAS 1087-97-4) is a β-dicarbonyl compound belonging to the class of substituted malonic esters. It features an α-benzoyl group attached to the central methylene carbon of the diethyl malonate backbone (molecular formula C₁₄H₁₆O₅, molecular weight 264.27 g/mol).

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 1087-97-4
Cat. No. B086235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-benzoylmalonate
CAS1087-97-4
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C14H16O5/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
InChIKeyRIQBATDJIKIMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-benzoylmalonate (CAS 1087-97-4): Baseline Profile for Scientific Procurement and Comparative Evaluation


Diethyl 2-benzoylmalonate (also referred to as diethyl benzoylmalonate, CAS 1087-97-4) is a β-dicarbonyl compound belonging to the class of substituted malonic esters . It features an α-benzoyl group attached to the central methylene carbon of the diethyl malonate backbone (molecular formula C₁₄H₁₆O₅, molecular weight 264.27 g/mol) . Its structure confers a predicted acid dissociation constant (pKa) of 7.00 ± 0.59 for the α-proton, rendering it susceptible to mild base-catalyzed enolate formation, which is foundational to its synthetic utility . The compound is typically handled as a clear, colorless to light yellow liquid (melting point: 166°C, boiling point: 195°C at 14 mmHg, density: 1.15 g/cm³) and is soluble in common organic solvents .

Why Generic Substitution of Diethyl 2-benzoylmalonate Fails: The Quantifiable Differentiation Challenge


Substituting Diethyl 2-benzoylmalonate with a generic β-ketoester or an unsubstituted malonate derivative—such as diethyl malonate or diethyl acetylmalonate—is not scientifically equivalent and directly compromises synthetic outcomes. The presence of the α-benzoyl group is not merely an incremental structural modification; it alters both the electronic landscape of the enolate and the steric environment around the reactive center . Comparative synthetic studies demonstrate that under identical acylation conditions, the yield obtained for diethyl benzoylmalonate (68–75%) is significantly higher than for diethyl acetylmalonate (54%) [1]. Furthermore, the benzoyl moiety enables reaction pathways that are entirely inaccessible to simpler analogs, as evidenced by the exclusive formation of pyrazolo[5,1-b][1,3]oxazin-5(5H)-one with diethyl benzoylmalonate, whereas alternative β-ketoesters lead to distinct or no analogous heterocyclic products [2]. These performance disparities underscore that for specific target-oriented syntheses—particularly those requiring a benzoyl-bearing quinolone, pyrazolo-oxazine, or coumarin scaffold—procurement of Diethyl 2-benzoylmalonate is essential; generic alternatives will not deliver the requisite chemical outcome or yield.

Diethyl 2-benzoylmalonate: Quantitative Evidence of Differentiated Performance vs. Comparators


Acylation Yield Advantage of Diethyl Benzoylmalonate vs. Diethyl Acetylmalonate

In a comparative study of mixed carboxylic-carbonic anhydride acylation of diethyl malonates, the synthesis of diethyl benzoylmalonate proceeded with a yield range of 68–75%, whereas the synthesis of diethyl acetylmalonate under identical conditions yielded only 54% [1]. This represents a quantifiable yield advantage of 14–21 absolute percentage points for the benzoyl derivative.

Acylation Yield Optimization Malonate Chemistry

Divergent Heterocyclic Reaction Outcome: Pyrazolo-oxazine vs. Pyrazolo-pyrazole Formation

Reaction of 2-substituted-5-hydroxypyrazole (I) with diethyl benzoylmalonate results in the predominant formation of pyrazolo[5,1-b][1,3]oxazin-5(5H)-one (V), whereas the same reaction performed with ethyl acylacetates (e.g., COCH₃ or CO₂C₂H₅ substituted) gives mainly pyrazolo[1,2-a]pyrazole-1,5(1H,5H)-diones (III) [1]. Critically, the pyrazolo-pyrazole product (III) was not detected at all in the diethyl benzoylmalonate reaction [1].

Heterocyclic Synthesis Reaction Specificity Pyrazole Derivatives

Enhanced Enolate Nucleophilicity: Yield Improvement via Tertiary Amine Bases

In the reaction of benzoylmalonate enolates with phosphorus oxychloride to produce β-chlorobenzylidene malonate, employing tertiary amines for enolate formation doubled the isolated yield compared to starting from the corresponding alkali metal salt enolate [1]. While this study is specific to benzoylmalonate derivatives and does not provide a direct comparator yield for a different malonate under identical conditions, it quantifies the substantial performance improvement achievable through a specific experimental parameter adjustment.

Enolate Chemistry Reaction Optimization β-Chlorobenzylidene Malonate

Acid Dissociation Constant (pKa): A Predictor of Milder Enolization Conditions

The predicted pKa of the α-proton in diethyl benzoylmalonate is 7.00 ± 0.59 . In contrast, the α-proton in unsubstituted diethyl malonate has a reported pKa of approximately 13.3 in DMSO [1]. This substantial difference (≈6 orders of magnitude) reflects the enhanced acidity imparted by the α-benzoyl group, which stabilizes the resulting enolate via extended conjugation.

pKa Enolate Generation Reactivity

Optimal Application Scenarios for Diethyl 2-benzoylmalonate Based on Quantified Evidence


Synthesis of 3-Carbethoxy-2-phenyl-4-quinolones as Antimitotic Lead Compounds

Diethyl 2-benzoylmalonate serves as the foundational building block for the construction of 3-carbethoxy-2-phenyl-4-quinolones, a class of compounds designed as potential antimitotic agents. The synthesis proceeds through a four-step sequence that is contingent upon the α-benzoyl group, which directs the final thermal cyclization in diphenyl ether to yield the quinolone scaffold [1]. Generic malonates lacking the benzoyl group cannot participate in this specific synthetic pathway. The relatively high acylation yield (68–75%) for preparing the benzoylmalonate precursor further reinforces its practical viability in this context [2].

Preparation of Pyrazolo[5,1-b][1,3]oxazin-5(5H)-one Derivatives

The reaction of 2-substituted-5-hydroxypyrazoles with diethyl benzoylmalonate selectively generates pyrazolo[5,1-b][1,3]oxazin-5(5H)-ones, a heterocyclic scaffold with potential pharmacological relevance [1]. This transformation exhibits absolute chemo- and regio-selectivity; analogous reactions with ethyl acylacetates (e.g., ethyl acetoacetate) proceed along an entirely different pathway to yield pyrazolo[1,2-a]pyrazole-1,5-diones [1]. For any synthetic program aiming to access pyrazolo-oxazine derivatives, procurement of diethyl benzoylmalonate is mandatory; alternative β-dicarbonyl compounds will produce a different heterocyclic architecture.

Synthesis of 3-Carbethoxy-4-hydroxycoumarin via Benzoylmalonate Intermediate

Diethyl benzoylmalonate can be employed in the synthesis of 3-carbethoxy-4-hydroxycoumarin, a coumarin derivative of interest in medicinal chemistry. This transformation involves the conversion of diethyl benzoylmalonate to the coumarin core in an overall yield of 45% [1]. The benzoyl group is integral to the structural outcome, as the corresponding acetyl derivative (diethyl acetylmalonate) would not yield the same phenyl-substituted coumarin product. The demonstrated synthetic viability supports the use of diethyl benzoylmalonate in coumarin-based compound library synthesis.

Base-Sensitive Substrate Compatibility in Multi-Step Synthesis

The substantially enhanced α-proton acidity of diethyl benzoylmalonate (predicted pKa ≈ 7.00) compared to unsubstituted diethyl malonate (pKa ≈ 13.3) enables enolate generation under much milder basic conditions [1][2]. This characteristic is particularly valuable in multi-step synthetic sequences involving acid- or base-labile protecting groups, or when the presence of sensitive functionality precludes the use of strong bases such as LDA or NaH. The ability to generate reactive enolate intermediates at near-neutral pH expands the accessible chemical space and reduces the risk of undesired side reactions or epimerization at adjacent chiral centers. Consequently, diethyl benzoylmalonate is the preferred choice over unsubstituted malonates for applications requiring mild, controlled enolate chemistry.

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